molecular formula C13H20N2O B1364132 4-(2-Piperidin-1-yl-ethoxy)-phenylamine CAS No. 38948-27-5

4-(2-Piperidin-1-yl-ethoxy)-phenylamine

Cat. No.: B1364132
CAS No.: 38948-27-5
M. Wt: 220.31 g/mol
InChI Key: VTBHKDHFDNLZNG-UHFFFAOYSA-N
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Description

4-(2-Piperidin-1-yl-ethoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a piperidine ring attached to an ethoxy group, which is further connected to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine typically involves the reaction of 4-hydroxyphenylamine with 2-chloroethylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Piperidin-1-yl-ethoxy)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the piperidine or ethoxy groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

4-(2-Piperidin-1-yl-ethoxy)-phenylamine has several scientific research applications, including:

Comparison with Similar Compounds

  • 4-(2-Morpholinoethoxy)-phenylamine
  • 4-(2-Piperidin-1-yl)ethoxybenzaldehyde

Comparison: 4-(2-Piperidin-1-yl-ethoxy)-phenylamine is unique due to its specific structural features, such as the piperidine ring and ethoxy linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities and binding affinities, making it a valuable compound for drug design and development .

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBHKDHFDNLZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192242
Record name 4-(2-Piperidinoethoxy)aniline
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38948-27-5
Record name 4-[2-(1-Piperidinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38948-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(2-Piperidinoethoxy)aniline
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Record name 4-(2-Piperidinoethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-piperidinoethoxy)aniline
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Synthesis routes and methods

Procedure details

15.4 g (111.00 mmol) of potassium carbonate was added to a solution of 4.0 g (27.86 mmol) of 4-amino-2-chlorophenol and 5.1 g (27.86 mmol) of 1-(2-chloro-ethyl)-piperidine in 50 mL acetonitrile and the mixture was stirred for 48 hours at RT. The solvent was evaporated off i. vac., the residue was combined with water and the aqueous phase was exhaustively extracted with EtOAc. The combined org. extracts were washed with water, dried over magnesium sulphate, evaporated down i. vac. and the residue was purified by column chromatography (silica gel, dichloromethane/MeOH/conc. aqueous ammonia 90:10:1).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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